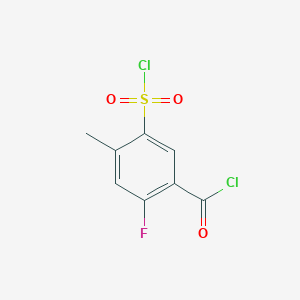

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride

Description

Properties

IUPAC Name |

5-chlorosulfonyl-2-fluoro-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3S/c1-4-2-6(11)5(8(9)12)3-7(4)15(10,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWPQPXZFNRXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride typically involves the chlorosulfonation of 2-fluoro-4-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

Chlorosulfonation: 2-fluoro-4-methylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

Purification: The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.

Hydrolysis: Water or aqueous bases are used under controlled conditions to prevent overreaction.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonyl Fluorides: Formed by reduction.

Scientific Research Applications

Pharmaceutical Development

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols to create more complex molecules. Research indicates that compounds with similar functional groups exhibit antimicrobial properties, making them valuable in drug discovery .

Agrochemicals

The compound has potential applications in the agrochemical industry due to its reactivity and ability to form derivatives that can act as herbicides or pesticides. The introduction of fluorine into agrochemicals often enhances their potency and selectivity against target organisms, which is crucial for developing effective agricultural products .

Material Science

In material science, this compound can be used to modify polymers and create new materials with desirable properties. The incorporation of sulfonyl and fluorinated groups into polymer matrices can improve thermal stability, chemical resistance, and mechanical strength .

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial properties of phenolic compounds that share structural similarities with this compound. These compounds demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings suggest that modifications to the chlorosulfonyl and fluorinated groups can enhance biological activity .

Case Study 2: Synthesis of Novel Drug Candidates

Research has focused on synthesizing new drug candidates using this compound as a key intermediate. For example, derivatives created from this compound have shown promising results in preclinical trials for treating bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorosulfonyl group and a fluorinated aromatic ring. These functional groups are known to enhance biological activity, making this compound a candidate for various pharmaceutical applications, particularly in the development of antimicrobial and anticancer agents.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C8H6ClFNO3S

- Molecular Weight : 251.66 g/mol

The presence of the chlorosulfonyl group (–SO2Cl) allows for nucleophilic substitution reactions, while the fluorine atom can stabilize certain reaction intermediates, enhancing reactivity and biological interaction potential.

Antimicrobial Properties

Compounds containing chlorosulfonyl and fluorinated moieties often exhibit significant antimicrobial properties. Research indicates that these functional groups can interact with various biological molecules, potentially leading to inhibition of essential cellular processes in pathogens.

- Mechanism of Action : The chlorosulfonyl group can react with nucleophiles present in microbial cells, disrupting critical biochemical pathways. This mechanism is similar to that observed in other sulfonamide-containing compounds, which are known for their antibacterial activity.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The structural similarities with other known anticancer agents indicate potential efficacy against various cancer cell lines.

- Case Study : A recent study investigated the effects of structurally related compounds on cancer cell proliferation. The results showed that compounds with similar functional groups demonstrated significant cytotoxicity in pancreatic cancer cell lines, indicating a promising avenue for further research into this compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Functional Groups | Biological Activity | Reference |

|---|---|---|---|

| Compound A | –SO2Cl, –F | Antimicrobial | |

| Compound B | –SO2NH2 | Anticancer | |

| Compound C | –F, –COOH | Antiviral |

Interaction Studies

Research has shown that compounds with similar structures can interact with proteins and enzymes, leading to inhibition or modification of biological pathways. Understanding these interactions is vital for assessing safety and efficacy in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonation and chlorination steps. A common approach involves using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ as chlorinating agents. For example:

- Sulfonation : Reacting 2-fluoro-4-methylbenzoic acid with chlorosulfonic acid introduces the sulfonyl chloride group.

- Chlorination : Treating the intermediate with SOCl₂ or (ClCO)₂ in solvents like dichloromethane (DCM) at 0–50°C for 1–12 hours .

- Key Variables : Temperature control (e.g., 0–20°C minimizes side reactions) and solvent choice (DCM vs. benzene) affect selectivity. Prolonged reflux (>4 hours) may degrade sensitive functional groups.

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to verify fluorine substitution and methyl/chlorosulfonyl group positions.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (exact mass: ~234.00205 for C₉H₅Cl₂FO₂S) .

- Elemental Analysis : Validate Cl and S content, critical for sulfonyl chloride functionality.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., SO₂, HCl).

- Waste Management : Segregate chlorinated by-products and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can conflicting data in reaction optimization (e.g., solvent vs. temperature trade-offs) be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables. For example, test DCM vs. benzene at 0°C, 25°C, and 50°C to map yield/purity trends.

- In Situ Monitoring : Employ techniques like FTIR to track intermediate formation (e.g., sulfonic acid → sulfonyl chloride).

- Contradiction Resolution : If higher temperatures in DCM improve yield but reduce purity, consider gradient cooling or quenching with ice-water .

Q. What advanced analytical methods can resolve ambiguities in spectral data (e.g., overlapping peaks in NMR)?

- Methodological Answer :

- 2D NMR Techniques : - Heteronuclear Correlation (HETCOR) to assign fluorine coupling patterns.

- Density Functional Theory (DFT) Calculations : Predict chemical shifts and compare with experimental data for validation.

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed sulfonic acid) that may interfere with spectral interpretation .

Q. How can this compound be utilized in medicinal chemistry, particularly in designing enzyme inhibitors?

- Methodological Answer :

- Pharmacophore Design : The sulfonyl chloride group acts as an electrophilic "warhead" for covalent inhibition (e.g., targeting serine proteases).

- Derivatization : React with amines to form sulfonamides, a common motif in drug candidates (e.g., protease inhibitors or kinase blockers).

- Case Study : Analogous compounds like 4-(fluorosulfonyl)benzoyl chloride have been used to synthesize irreversible adenosine A₁ antagonists .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.